molecular formula C21H15N3O4S B2612328 methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate CAS No. 1327176-05-5

methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B2612328
CAS No.: 1327176-05-5
M. Wt: 405.43
InChI Key: FYXIVJFHSAASAP-NMWGTECJSA-N
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Description

The compound methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate features a coumarin (2H-chromen-2-one) core linked to a thiazole ring via a carbamoyl group. The Z-configuration of the imino group and the methyl benzoate substituent at the 3-position contribute to its unique stereoelectronic properties. This structure is reminiscent of bioactive coumarin-thiazole hybrids, which are often explored for antimicrobial and anticancer activities .

Properties

IUPAC Name

methyl 3-[[3-(1,3-thiazol-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4S/c1-27-20(26)14-6-4-7-15(11-14)23-19-16(18(25)24-21-22-9-10-29-21)12-13-5-2-3-8-17(13)28-19/h2-12H,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXIVJFHSAASAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the coupling of thiazole and chromene moieties. The structural formula can be represented as follows:

C18H16N4O3S\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{O}_3\text{S}

This structure incorporates a thiazole ring, which is known for its biological activity, particularly in pharmacology.

1. Anticancer Activity

Recent studies indicate that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

These compounds often act by inhibiting thymidylate synthase, a key enzyme in DNA synthesis, leading to apoptosis in cancer cells .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds with similar thiazole structures have demonstrated effectiveness against various bacterial strains:

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18

These findings suggest that thiazole-containing compounds may serve as effective antimicrobial agents .

The biological activities of this compound are attributed to several mechanisms:

  • Thymidylate Synthase Inhibition : As noted earlier, the inhibition of thymidylate synthase leads to reduced DNA synthesis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death.

Case Study 1: Anticancer Efficacy

A study published in PubMed highlighted the efficacy of thiazole derivatives in inhibiting tumor growth in vivo. Mice treated with a related compound exhibited a significant reduction in tumor size compared to control groups.

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against clinical isolates of Staphylococcus aureus, demonstrating substantial antimicrobial activity.

Comparison with Similar Compounds

Core Structural Analog: 3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic Acid Amides

Key Similarities :

  • Coumarin-Thiazole Backbone : Both compounds share a coumarin core fused to a thiazole ring via a carbamoyl group, enabling π-π stacking and hydrogen-bonding interactions .
  • Synthetic Routes : The target compound and ’s analogs utilize coupling reactions (e.g., 1,1’-carbonyldimidazole) to form carbamoyl linkages .

Key Differences :

  • Substituents: The target compound has a methyl benzoate group, whereas ’s derivatives feature propanoic acid amides. This difference influences solubility; the ester group in the target compound may enhance lipophilicity compared to the polar amides .
  • Bioactivity: Propanoic acid amides in are designed for combinatorial libraries, while the benzoate ester in the target compound could improve membrane permeability in drug delivery .

Functional Group Analog: N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

Key Similarities :

  • Acetamide vs. Carbamoyl : Both compounds retain the thiazole-coumarin framework. The acetamide group in ’s compound and the carbamoyl group in the target compound participate in hydrogen bonding, critical for crystal packing .

Key Differences :

  • Spectroscopic Data : The target compound’s ¹H NMR would show distinct aromatic peaks (δ 7.5–8.2 ppm for coumarin and benzoate protons) and a singlet for the methyl ester (δ ~3.8 ppm), differing from ’s acetamide (δ 2.1 ppm for CH₃) .

Substituent Analog: 6-Bromo-3-(4-(4-chlorophenyl)thiazol-2-yl)-2H-chromen-2-imine

Key Similarities :

  • Imine Linkage: Both compounds feature an imino group, but the target compound’s Z-configuration may influence steric interactions and binding affinity .

Key Differences :

  • Halogen Effects : The bromo and chloro substituents in ’s compound enhance electrophilicity and may improve anticancer activity compared to the target compound’s benzoate group .
  • Synthetic Complexity: The target compound’s synthesis likely involves condensation of 3-amino-coumarin with thiazole-2-carbamoyl chloride, whereas ’s derivative uses bromoacetylcoumarin and thiourea .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents Synthetic Method Key Properties Biological Activity
Target Compound Coumarin-thiazole Methyl benzoate, Z-imino Condensation of coumarin and thiazole Lipophilic, δ 7.5–8.2 (¹H NMR) Potential anticancer
3-[4-(Coumarin-3-yl)thiazol-2-yl]propanoic acid amide Coumarin-thiazole Propanoic acid amide Coumarin + thiazole coupling Polar, high solubility Combinatorial screening
N-[4-(Coumarin-3-yl)thiazol-2-yl]acetamide Coumarin-thiazole Acetamide Acetylation of amino thiazole δ 2.1 ppm (CH₃), crystalline Not reported
6-Bromo-3-(4-Cl-phenyl-thiazol-2-yl)-chromen-2-imine Coumarin-thiazole Bromo, chloro-phenyl Bromoacetylcoumarin + thiourea Electrophilic, δ 6.8–7.9 (¹H NMR) Anticancer

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